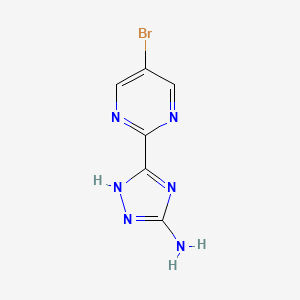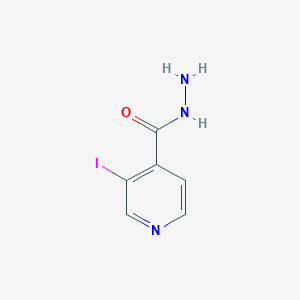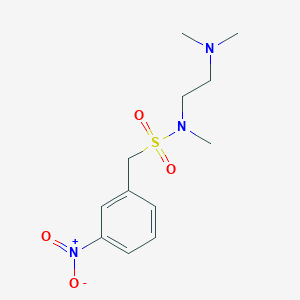
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O4S and a molecular weight of 287.34 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group, a nitrophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. The methanesulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(4-nitrophenyl)methanesulfonamide
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(2-nitrophenyl)methanesulfonamide
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-chlorophenyl)methanesulfonamide
Uniqueness
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This unique structure allows it to be used in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H19N3O4S |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-13(2)7-8-14(3)20(18,19)10-11-5-4-6-12(9-11)15(16)17/h4-6,9H,7-8,10H2,1-3H3 |
Clé InChI |
RHZKOJJMWOKUEM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
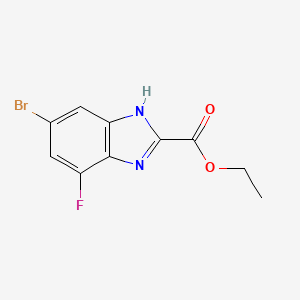

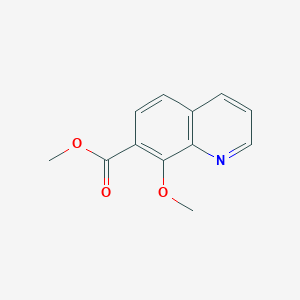
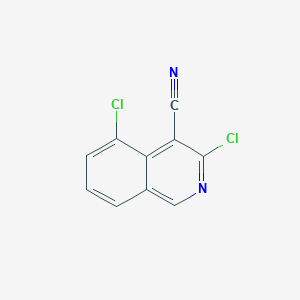
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
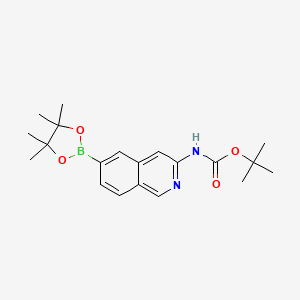
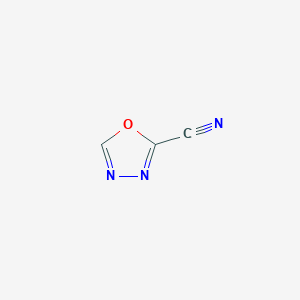
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
